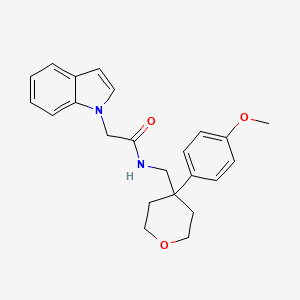

![molecular formula C21H22N2O4 B2921285 ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate CAS No. 876941-36-5](/img/structure/B2921285.png)

ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “ethyl 2-[2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetate” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it has a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and an ethyl ester group, which is often used in the formation of prodrugs because it can enhance the lipophilicity and improve the drug’s pharmacokinetic properties .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions typical of aromatic compounds, such as electrophilic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the ethyl ester group could make it more lipophilic, potentially affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

This compound has shown promise in antiviral therapy. Indole derivatives, which share a similar structural motif, have been reported to inhibit influenza A and Coxsackie B4 virus . By extension, ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate could be explored for its efficacy against a range of RNA and DNA viruses, potentially offering a new avenue for antiviral drug development.

Anticancer Potential

Compounds with an indole nucleus have been found to be active against various cancer cell lines. The pharmacophore present in ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate could be leveraged to develop new anticancer agents, particularly targeting specific tumors where indole derivatives have shown efficacy .

Antitubercular Use

Given the biological activity of similar compounds, this derivative may hold potential as an antitubercular agent. Research into indole derivatives has indicated their use in combating Mycobacterium tuberculosis, the causative agent of tuberculosis .

Antimalarial Properties

The structural complexity of ethyl 2-(2-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetate makes it a suitable candidate for antimalarial drug development. Indole derivatives have shown effectiveness against Plasmodium species, suggesting possible applications for this compound in malaria treatment .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 2-[2-(2-acetyl-3-phenyl-3,4-dihydropyrazol-5-yl)phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-3-26-21(25)14-27-20-12-8-7-11-17(20)18-13-19(23(22-18)15(2)24)16-9-5-4-6-10-16/h4-12,19H,3,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTDVWVVEGWUPMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(4-Nitrobenzoyl)oxy]imino}methyl)-1,3-benzodioxole](/img/structure/B2921202.png)

![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)

![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)

![3-(Morpholine-4-sulfonyl)-N-[1,3,4]thiadiazol-2-yl-benzamide](/img/structure/B2921207.png)

![4-[2-(2,4-Dimethylphenoxy)ethyl]piperazine-1-carbaldehyde](/img/structure/B2921213.png)

![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2921214.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2921217.png)

![5-[(1-methyl-1H-imidazol-2-yl)sulfanyl]furan-2-carbaldehyde](/img/structure/B2921218.png)

![N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2921219.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2921222.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenylmethanesulfonamide](/img/structure/B2921223.png)

![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)